({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone
Overview
Description
The compound ({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone typically involves multiple steps:
Formation of the 2,5-dimethoxybenzaldehyde derivative: This can be achieved through the oxidation of 2,5-dimethoxytoluene using an oxidizing agent such as potassium permanganate.
Condensation Reaction: The 2,5-dimethoxybenzaldehyde is then reacted with an appropriate amine to form the Schiff base.
Introduction of the Pyrazole Moiety: The Schiff base is further reacted with 4-iodo-1-methyl-1H-pyrazole under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the imine and pyrazole moieties allows for versatile binding interactions.
Comparison with Similar Compounds
Similar Compounds
- ({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-chloro-1-methyl-1H-pyrazol-5-yl)methanone
- ({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-bromo-1-methyl-1H-pyrazol-5-yl)methanone
Uniqueness
The unique combination of the dimethoxyphenyl and iodo-pyrazole moieties in ({[(E)-(2,5-dimethoxyphenyl)methylidene]amino}oxy)(4-iodo-1-methyl-1H-pyrazol-5-yl)methanone provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(E)-(2,5-dimethoxyphenyl)methylideneamino] 4-iodo-2-methylpyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IN3O4/c1-18-13(11(15)8-16-18)14(19)22-17-7-9-6-10(20-2)4-5-12(9)21-3/h4-8H,1-3H3/b17-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLZJYVCNHTZQB-REZTVBANSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)ON=CC2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)I)C(=O)O/N=C/C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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